4-Chloro-5,6-difluoroquinazoline
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Overview
Description
4-Chloro-5,6-difluoroquinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and fluorine atoms in the quinazoline ring enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5,6-difluoroquinazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-5,6-difluoroaniline with formamide under acidic conditions to form the quinazoline ring . Another method involves the use of 4-chloro-5,6-difluorobenzonitrile as a starting material, which undergoes cyclization with ammonia or amines .
Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) are commonly used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5,6-difluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
- Substituted quinazolines with various functional groups.
- Oxidized or reduced derivatives of the parent compound.
- Biaryl compounds formed through coupling reactions.
Scientific Research Applications
4-Chloro-5,6-difluoroquinazoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-5,6-difluoroquinazoline involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound may also interfere with cellular signaling pathways, leading to altered cellular functions . The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
- 4-Chloroquinazoline
- 5,6-Difluoroquinazoline
- 4-Chloro-5,7-difluoroquinazoline
Comparison: 4-Chloro-5,6-difluoroquinazoline is unique due to the presence of both chlorine and fluorine atoms at specific positions on the quinazoline ring. This unique substitution pattern enhances its chemical reactivity and biological activity compared to other similar compounds . For example, 4-Chloro-5,7-difluoroquinazoline has a different substitution pattern, which may result in different reactivity and biological properties .
Properties
Molecular Formula |
C8H3ClF2N2 |
---|---|
Molecular Weight |
200.57 g/mol |
IUPAC Name |
4-chloro-5,6-difluoroquinazoline |
InChI |
InChI=1S/C8H3ClF2N2/c9-8-6-5(12-3-13-8)2-1-4(10)7(6)11/h1-3H |
InChI Key |
JQJWIXYGROWZMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1N=CN=C2Cl)F)F |
Origin of Product |
United States |
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